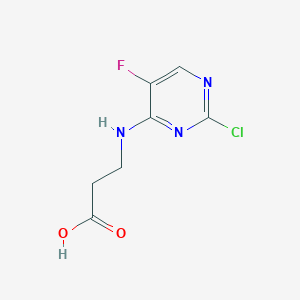

N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

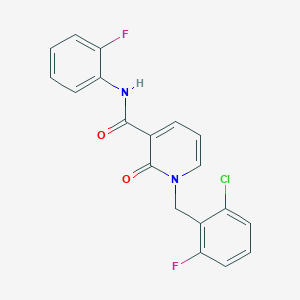

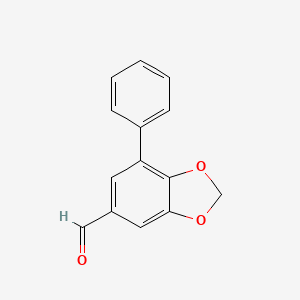

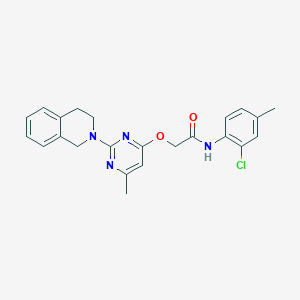

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring with a chlorine atom and a fluorine atom attached at the 2nd and 5th positions respectively. This pyrimidine ring is further connected to a beta-alanine group.Chemical Reactions Analysis

As a halogenated pyrimidine, this compound might undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions where the chlorine or fluorine is replaced by a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a halogenated pyrimidine, it would likely be relatively stable and might have good solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

1. Nuclear Magnetic Resonance Analysis

N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine, as a catabolite of fluoropyrimidines, has been extensively studied using 19F nuclear magnetic resonance (NMR) analysis. This technique has been pivotal in understanding the behavior of this compound, particularly in its carbamate form, in biological fluids. Martino et al. (1987) utilized 19F NMR to investigate the presence and concentration of the carbamate derivative of this compound in body fluids, revealing its dynamics and interaction with other components in biological systems Martino et al., 1987. Similarly, Malet-Martino et al. (2006) highlighted the analytical potential of 19F NMR in advancing the understanding of the catabolic pathways of fluoropyrimidines, emphasizing its role in therapeutic monitoring and identifying novel metabolites Malet-Martino et al., 2006.

2. Investigating Drug Metabolism and Efficacy

Studies have also focused on the metabolism of fluoropyrimidines and the role of this compound in enhancing the therapeutic efficacy of antineoplastic agents. Adams et al. (1999) explored the in vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism, noting the crucial role of this compound in this process Adams et al., 1999. This research is significant for understanding the metabolic pathways and optimizing the use of fluoropyrimidine-based therapies.

3. Therapeutic Monitoring and Metabolite Identification

Further research by Malet-Martino et al. (2006) and others has underscored the importance of 19F NMR in the therapeutic monitoring of fluoropyrimidine drugs. The precise detection and quantification of fluorinated drugs and their metabolites in biofluids have been crucial in elucidating the metabolic pathways and identifying new metabolites, which is vital for personalizing treatment and minimizing adverse effects Malet-Martino et al., 2006.

Wirkmechanismus

Target of Action

The primary target of “N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine” is currently unknown. This compound is a derivative of 2-chloro-5-fluoropyrimidine, which is used as a starting material for the preparation of various compounds

Mode of Action

It’s parent compound, 2-chloro-5-fluoropyrimidine, can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of k2co3 . This suggests that “this compound” might interact with its targets in a similar manner.

Biochemical Pathways

2-chloro-5-fluoropyrimidine, a related compound, is used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors . This suggests that “this compound” might affect similar pathways.

Result of Action

2-chloro-5-fluoropyrimidine is used in the synthesis of a potent inhibitor of the jak2 kinase . This suggests that “this compound” might have similar effects.

Eigenschaften

IUPAC Name |

3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN3O2/c8-7-11-3-4(9)6(12-7)10-2-1-5(13)14/h3H,1-2H2,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEXTIOQQLHLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)NCCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2478872.png)

![N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2478880.png)

![2-(2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2478882.png)

![8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2478886.png)

![(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2478892.png)